3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
This compound features an oxazolidine-2,4-dione core linked to an azetidin-3-yl group via an acetyl spacer, which is further substituted with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to electron-donating groups like methoxy (OCH₃) .
Properties
IUPAC Name |
3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c16-15(17,18)10-3-1-9(2-4-10)5-12(21)19-6-11(7-19)20-13(22)8-24-14(20)23/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEGKQMVUCMFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.28 g/mol. The trifluoromethyl group is significant for enhancing the lipophilicity and metabolic stability of the molecule, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.28 g/mol |
| CAS Number | 2034426-08-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may act as a modulator of serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are crucial in the pathophysiology of mood disorders .
Antidepressant Properties
Research indicates that derivatives of oxazolidine diones exhibit potential antidepressant effects. For instance, compounds similar to the one have shown significant activity in preclinical models such as the forced swim test (FST), indicating their potential efficacy in treating depression .
Anxiolytic Effects
In addition to antidepressant properties, these compounds may also possess anxiolytic effects. Studies have demonstrated that certain derivatives can evoke anxiety-reducing effects greater than traditional anxiolytics like diazepam .
Case Studies and Research Findings
- Antidepressant Activity : A study synthesized various derivatives of oxazolidine diones and evaluated their affinity for serotonin receptors. One notable derivative demonstrated high affinity for both 5-HT1A and 5-HT7 receptors, suggesting a dual mechanism that could be beneficial for treating depressive disorders .
- Anxiolytic Activity : In vivo studies revealed that specific derivatives showed significant anxiolytic properties in animal models, outperforming established medications. This suggests that modifications to the oxazolidine structure can enhance therapeutic potential .
- Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, indicating favorable pharmacokinetic profiles which are essential for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aryl Groups
- 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS: 1904069-89-1)
- The methoxy group (electron-donating) increases polarity and reduces lipophilicity (lower logP) compared to the CF₃ group (electron-withdrawing, higher logP).
- Reduced metabolic stability due to susceptibility to demethylation .
Analogues with Sulfonyl and Halogen Substituents
- 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS: 2034234-05-2)
- Replaces the acetyl linker with a sulfonyl group.
- Substitutes CF₃ with a 3,4-difluorophenyl group.
- Implications :
- Sulfonyl groups enhance solubility in polar solvents due to strong hydrogen-bonding capacity.
- Fluorine atoms improve membrane permeability and bioavailability .
Thiazolidine-2,4-dione Derivatives
- 3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS: 1795300-83-2) Molecular Formula: C₁₅H₁₄ClFN₂O₃S Key Differences:
- Replaces oxazolidine-2,4-dione with thiazolidine-2,4-dione (sulfur atom instead of oxygen).
- Uses a propanoyl chain instead of acetyl. Implications:
- The propanoyl spacer may confer conformational flexibility, affecting target engagement .
Data Table: Comparative Analysis of Structural Analogues
*Estimated based on structural analogs; exact data unavailable in provided evidence.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione?
Methodological Answer: The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:
- Azetidine ring formation : Electrophilic attack of phenylisothiocyanate on 3-oxo-propionitriles under basic conditions, followed by reaction with chloroacetyl chloride (as demonstrated in analogous thiazolidinone syntheses) .
- Oxazolidine-2,4-dione assembly : Refluxing intermediates (e.g., oxocompounds) with sodium acetate in DMF/acetic acid mixtures, followed by recrystallization to purify the product .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use , , and NMR to confirm substituent positions and trifluoromethyl group integrity.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 371.08 g/mol for analogous compounds) and fragmentation patterns .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., acetic acid or DMF vapors) .
- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictory data in spectroscopic analyses (e.g., unexpected 19F^{19}F19F NMR shifts)?
Methodological Answer:
- Multi-spectral validation : Cross-validate NMR findings with IR (to confirm carbonyl groups) and X-ray crystallography (for absolute configuration) .
- Solvent effects : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to identify solvent-induced shifts .
- Computational modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicity?
Methodological Answer:
- Environmental partitioning : Assess logP (octanol-water partition coefficient) to predict bioaccumulation potential .
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates under aerobic conditions .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Q. How can computational methods predict this compound’s bioactivity against specific pharmacological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets (e.g., COX-2 or PPARγ) based on structural analogs (e.g., thiazolidinediones) .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with trifluoromethyl groups) using Schrödinger’s Phase .
- ADMET prediction : Utilize SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .
Q. What strategies mitigate instability issues in long-term storage (e.g., hydrolysis of the oxazolidine-dione ring)?
Methodological Answer:
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Lyophilization : Prepare lyophilized powders under inert gas (N2) to reduce hydrolytic decomposition .
- Excipient screening : Test stabilizers like cyclodextrins or polyvinylpyrrolidone (PVP) to enhance shelf life .
Q. How should researchers design assays to evaluate contradictory bioactivity results across cell lines?
Methodological Answer:
- Orthogonal assays : Combine MTT (cell viability) and caspase-3/7 (apoptosis) assays to differentiate cytotoxic mechanisms .
- Cell line validation : Use authenticated lines (e.g., HEK293 vs. HepG2) to rule out genetic drift effects .
- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin) to standardize comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
